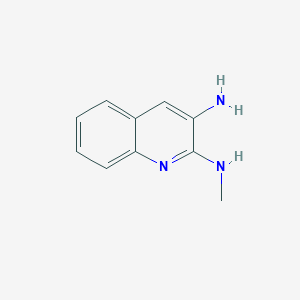

3-Amino-2-methylaminoquinoline

Description

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-N-methylquinoline-2,3-diamine |

InChI |

InChI=1S/C10H11N3/c1-12-10-8(11)6-7-4-2-3-5-9(7)13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

COXYZUDAMIPWTB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C=C1N |

Origin of Product |

United States |

Scientific Research Applications

Antimalarial Activity

The quinoline structure has been extensively studied for its antimalarial properties. 3-Amino-2-methylaminoquinoline and its derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- In Vitro Studies: Research indicates that quinoline derivatives, including this compound, exhibit significant antiplasmodial activity. For example, compounds with modifications at the amino group have demonstrated half-maximal inhibitory concentration (IC50) values below 500 nM against both chloroquine-sensitive and resistant strains of P. falciparum .

- In Vivo Efficacy: In animal models, certain derivatives have resulted in complete cures when administered at specific dosages. For instance, hybrid compounds combining quinoline with other pharmacophores showed enhanced activity and reduced toxicity compared to traditional antimalarials .

Antitubercular Activity

The potential of this compound extends to the treatment of tuberculosis. Recent studies have synthesized various quinoline derivatives aimed at inhibiting Mycobacterium tuberculosis.

Research Insights:

- Synthesis of Derivatives: Compounds merging quinoline with triazole motifs were developed and tested for their effectiveness against multiple strains of tuberculosis. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

- Mechanism of Action: Molecular docking studies have shown that these compounds interact effectively with the InhA enzyme, crucial for the survival of M. tuberculosis. This interaction suggests a viable pathway for developing new antitubercular agents .

Case Studies and Data Tables

The following table summarizes notable studies involving this compound and its derivatives:

Comparison with Similar Compounds

3-Aminoquinoline (CAS 580-17-6)

- Structure: Contains a quinoline ring with a single amino group at the 3-position.

- Molecular Formula : C₉H₈N₂.

- Molecular Weight : 144.18 g/mol.

- Physical Properties : Melting point (mp) 93–95°C .

- Key Differences: Lacks the methylamino group at position 2, resulting in reduced steric hindrance and lower molecular weight compared to 3-Amino-2-methylaminoquinoline. This simplicity may enhance solubility but reduce binding specificity in biological systems.

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (CAS 76180-96-6)

- Structure: Features an imidazo ring fused to the quinoline core, with a methyl group at position 3 and an amino group at position 2.

- Molecular Formula : C₁₁H₁₀N₄.

- This structural complexity may confer mutagenic properties, as noted in isotope-labeled derivatives used in toxicology studies .

6-Chloroquinoline Derivatives

- Structure: Quinoline with a chlorine substituent at position 5. Examples include 6-chloro- and 8-chloroquinolines .

- Key Differences: The electronegative chlorine atom alters electronic distribution, increasing reactivity in electrophilic substitution reactions. Such derivatives are often explored as antimalarial agents, contrasting with the amino/methylamino substituents of this compound, which may favor hydrogen bonding in drug-target interactions.

2-Amino-3-ethyl-8-methylquinoline Hydrochloride (CAS 1172880-06-6)

- Structure: Quinoline with amino (position 2), ethyl (position 3), and methyl (position 8) groups, formulated as a hydrochloride salt.

- Key Differences: The ethyl group increases hydrophobicity, while the hydrochloride salt improves aqueous solubility.

6-Amino-3-methylquinoxalin-2(1H)-one (CAS 161333-96-6)

- Structure: Quinoxaline derivative with an amino group (position 6), methyl group (position 3), and ketone (position 2).

- Molecular Formula : C₉H₉N₃O.

- Key Differences: The ketone group introduces hydrogen-bonding capacity, while the quinoxaline core differs from quinoline in nitrogen placement. This affects π-π stacking interactions and redox properties, making it more suitable for applications in catalysis or sensors compared to this compound .

Comparative Data Table

Preparation Methods

Microwave-Assisted Fusion Reactions

A pivotal method for constructing the quinoline backbone involves microwave-assisted fusion of N-methylated amines with 4,7-dichloroquinoline (4,7-DCQ). In one protocol, Boc-protected N-methyl amine intermediates (e.g., 6a ) were reacted with 4,7-DCQ in the presence of phenol under microwave irradiation at 145°C for 30 minutes, yielding 4-N-(methyl)-4-amino-7-chloroquinoline derivatives (e.g., 9a ) in 60% yield. Optimized conditions required a 1:1 molar ratio of amine to 4,7-DCQ, with excess phenol (2 equiv) acting as a catalyst. Higher temperatures (>145°C) led to decomposition, while excess amine complicated purification.

Mannich Reaction-Based Assembly

An alternative route leverages Mannich reactions to install the diethylaminomethyl group onto phenolic intermediates. For instance, 4-acetamidophenol (13 ) underwent a Mannich reaction with diethylamine and paraformaldehyde in acetic acid at 64°C for 24 hours, forming 4-acetamido-2-(diethylaminomethyl)phenol (14 ) in 60% yield. Subsequent hydrolysis and substitution with 4,7-DCQ in ethanol afforded amodiaquine derivatives, though this method required stringent control over reaction time and temperature to avoid double-Mannich byproducts.

Introduction of the Methylamino Group

Reductive Amination with Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)

N-Methylation of secondary amines was achieved via Red-Al-mediated reduction of Boc-protected amides. For example, Boc-protected amino acid amides (3a–e ) were treated with 5 equivalents of Red-Al under reflux conditions, yielding N-methyl amines (6a–e ) in near-quantitative yields. The reaction proceeded selectively at the amide group without affecting ester or nitrile functionalities, making it suitable for substrates with sensitive functional groups.

Ammonolysis of Halogenated Intermediates

Chlorinated quinoline precursors (e.g., 3-chloroquinoline-2,4(1H,3H)-diones) underwent ammonolysis with aqueous ammonia or primary amines to install amino groups. In one study, 3-chloro derivatives (2 ) reacted with methylamine in dimethylformamide (DMF) at 80°C for 24 hours, yielding 3-methylaminoquinoline-2,4-diones (4Ab ) in 72% yield. Anhydrous conditions using ammonium chloride and potassium carbonate improved yields of primary amines (30–92%) by minimizing hydrolysis side reactions.

Reaction Optimization and Challenges

Red-Al Stoichiometry and Solvent Effects

Red-Al-mediated reductions required 5 equivalents of the reagent for complete conversion within 30 minutes. Lower equivalents (3–4 equivalents) resulted in incomplete reactions even after 5 hours, underscoring the importance of excess reductant. Solvent choice also influenced outcomes: tetrahydrofuran (THF) facilitated higher yields compared to dichloromethane (DCM), likely due to better solubility of intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirmed N-methylation in intermediates such as 6a , with characteristic singlet peaks at δ 2.8–3.1 ppm corresponding to the N-CH3 group. Aromatic protons in the quinoline ring resonated as multiplets between δ 7.5–8.5 ppm, while Boc-protected amines showed tert-butyl signals at δ 1.4 ppm.

High-Performance Liquid Chromatography (HPLC)

Purity assessments of final compounds (e.g., 9a–i ) utilized reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Peaks corresponding to desired products exhibited >95% purity, with retention times varying between 8–12 minutes depending on substituents.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-methylaminoquinoline, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound derivatives often involves reductive amination or condensation reactions. For example, imine intermediates derived from substituted quinolines can be reduced using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6, achieving high selectivity for secondary amines . Key parameters include solvent choice (e.g., methanol), stoichiometric ratios of reagents, and temperature control (ambient to 210°C). TLC monitoring is critical for tracking reaction progress .

Q. How can crystallography be employed to confirm the structural integrity of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is a gold standard for structural confirmation. For quinoline derivatives, planar geometry of the quinoline ring (RMSD ≤ 0.04 Å) and dihedral angles between substituents (e.g., 70.22° for methoxybenzene groups) are key validation metrics. Hydrogen-bonding networks (e.g., N–H⋯N interactions) further stabilize crystal packing, as observed in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .

Q. What analytical techniques are recommended for purity assessment of this compound intermediates?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard. For example, ³¹P NMR is used to confirm phosphonylation in bromopyridine precursors, a step relevant to quinoline functionalization . Mass spectrometry (MS) and elemental analysis provide additional validation .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the bioactivity of this compound derivatives?

Introducing electron-withdrawing groups like trifluoromethyl (-CF₃) enhances metabolic stability and binding affinity. For instance, 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives exhibit improved inhibitory activity in enzyme assays compared to methyl-substituted analogs. This is attributed to increased hydrophobic interactions and reduced electron density at the quinoline core .

Q. What strategies resolve contradictions in reported bioactivity data for aminoquinoline derivatives?

Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurities in synthesized compounds. Systematic validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and stringent purity checks (HPLC ≥ 98%) are recommended. For example, conflicting IC₅₀ values for antimalarial quinolines were resolved by controlling stereochemistry and counterion effects .

Q. How can computational modeling guide the design of this compound-based fluorescent probes?

Density functional theory (DFT) calculations predict electronic transitions and Stokes shifts. For 8-amidoquinoline zinc probes, modeling the chelation-induced fluorescence enhancement (CHEF) mechanism aligns with experimental data (λₑₓ = 360 nm, λₑₘ = 480 nm). Molecular dynamics simulations further optimize probe solubility in aqueous buffers .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

Continuous-flow reactors improve reproducibility for hazardous steps (e.g., azide reductions). For example, substituting batch-mode LiAlH₄ reductions with catalytic hydrogenation (H₂/Pd-C) reduces exothermic risks. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediates in real time .

Methodological Challenges

Q. How are intermolecular interactions in this compound derivatives characterized to predict pharmacokinetics?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd) to target proteins like acetylcholinesterase. For instance, 2-arylethenylquinoline derivatives showed Kd = 12–45 nM, correlating with their blood-brain barrier permeability in Alzheimer’s models .

Q. What protocols validate the selectivity of this compound derivatives in complex biological matrices?

Competitive binding assays using fluorescence polarization (FP) or Förster resonance energy transfer (FRET) are employed. For example, off-target effects of antimalarial quinolines were minimized by screening against human kinases (IC₅₀ > 10 µM) .

Q. How do researchers address crystallinity issues in this compound formulations?

Polymorph screening via solvent-drop grinding identifies stable crystalline forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) confirm phase purity. Co-crystallization with carboxylic acids (e.g., succinic acid) enhances solubility without compromising stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.